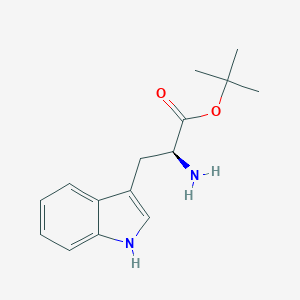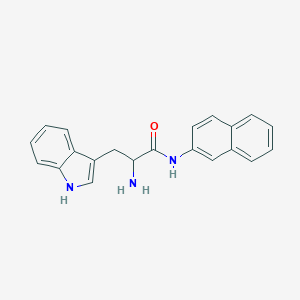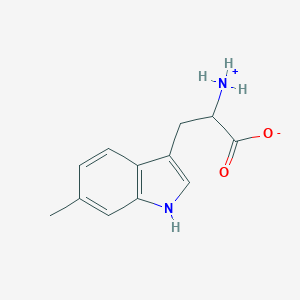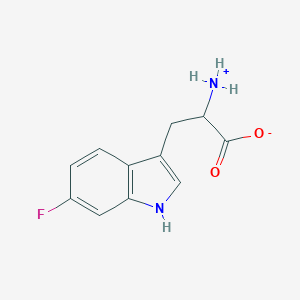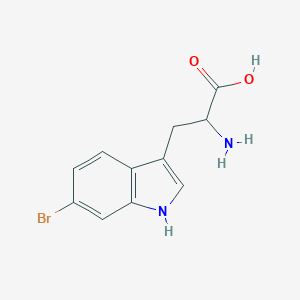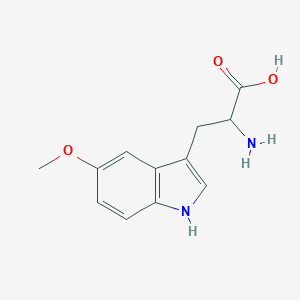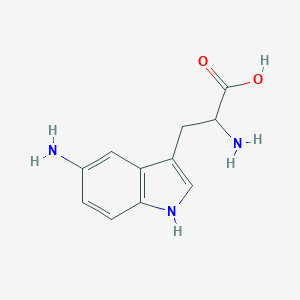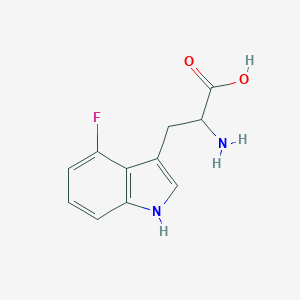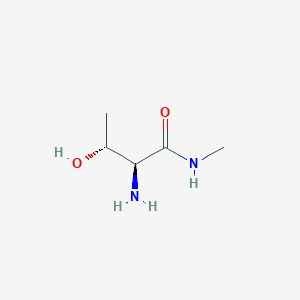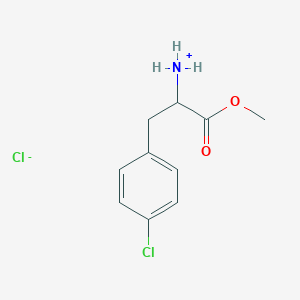
4-Chloro-DL-phenylalanine methyl ester hydrochloride
Overview
Description
4-Chloro-DL-phenylalanine methyl ester hydrochloride, also known as para-Chlorophenylalanine methyl ester hydrochloride, is a compound that belongs to the class of phenylalanine derivatives . It is a derivative of phenylalanine with a chloro group attached to the para position of the phenyl ring . It is a reversible inhibitor of tryptophan hydroxylase and is used as a serotonin synthesis inhibitor .
Molecular Structure Analysis
The molecular formula of 4-Chloro-DL-phenylalanine methyl ester hydrochloride is ClC6H4CH2CH(NH2)CO2CH3·HCl . Its molecular weight is 250.12 .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 186-189 °C (lit.) . It should be stored at −20°C .Scientific Research Applications
Application in Neurobiology
Summary of the Application
This compound is used to induce 5-hydroxytryptamine (5-HT) depletion in rats . It’s an inhibitor of 5-hydroxytrytamine (5-HT) synthesis .
Methods of Application
The compound is administered to rats to induce 5-HT depletion. The specific dosage and administration method may vary depending on the specifics of the experiment .
Results or Outcomes
The administration of this compound results in the depletion of 5-HT in rats. This can be useful in studies investigating the role of 5-HT in various neurological processes .
Application in Endocrinology
Summary of the Application
4-Chloro-DL-phenylalanine methyl ester hydrochloride stimulates glucose intolerance in pregnant mice .
Methods of Application
The compound is administered to pregnant mice to induce glucose intolerance. The specific dosage and administration method may vary depending on the specifics of the experiment .
Results or Outcomes
The administration of this compound results in induced glucose intolerance in pregnant mice. This can be useful in studies investigating gestational diabetes and other pregnancy-related metabolic disorders .
Application in Cognitive Studies
Summary of the Application
Studies have shown that 4-Chloro-DL-phenylalanine methyl ester hydrochloride is associated with cognitive defects in rodents .
Methods of Application
The compound is administered to rodents to induce cognitive defects. The specific dosage and administration method may vary depending on the specifics of the experiment .
Results or Outcomes
The administration of this compound results in induced cognitive defects in rodents. This can be useful in studies investigating various cognitive disorders and the impact of certain substances on cognitive function .
Application in Sleep Studies
Summary of the Application
This compound has been used to induce insomnia in rat models .
Methods of Application
The compound is administered to rats to induce insomnia. The specific dosage and administration method may vary depending on the specifics of the experiment .
Results or Outcomes
The administration of this compound results in induced insomnia in rats. This can be useful in studies investigating sleep disorders and the impact of certain substances on sleep .
Application in Genetic Studies
Summary of the Application
4-Chloro-DL-phenylalanine methyl ester hydrochloride has been used for the selection of Enterococcus faecalis transformants with pESentA32 plasmid .
Methods of Application
The compound is used in the selection process of Enterococcus faecalis transformants. The specific method may vary depending on the specifics of the experiment .
Results or Outcomes
The use of this compound aids in the selection of Enterococcus faecalis transformants with pESentA32 plasmid. This can be useful in genetic studies and research involving plasmid transformation .
Application in Pulmonary Studies
Summary of the Application
4-Chloro-DL-phenylalanine methyl ester hydrochloride helps to improve the inflammation of lung tissue and remodeling pulmonary artery .
Methods of Application
The compound is administered to improve the inflammation of lung tissue and remodeling pulmonary artery. The specific dosage and administration method may vary depending on the specifics of the experiment .
Results or Outcomes
The administration of this compound results in improved inflammation of lung tissue and remodeling pulmonary artery. This can be useful in studies investigating pulmonary diseases and the impact of certain substances on lung tissue .
Application in Zebrafish Studies
Summary of the Application
This compound has been used as a tryptophan hydroxylase 1 (TPH1) inhibitor to treat kras+ male zebrafish .
Methods of Application
The compound is administered to kras+ male zebrafish. The specific dosage and administration method may vary depending on the specifics of the experiment .
Results or Outcomes
The administration of this compound results in the inhibition of TPH1 in kras+ male zebrafish. This can be useful in studies investigating the role of TPH1 in various biological processes .
Application in Serotonin Studies
Summary of the Application
4-Chloro-DL-phenylalanine methyl ester hydrochloride has been used to treat embryos to examine its effect on serotonin .
Methods of Application
The compound is administered to embryos. The specific dosage and administration method may vary depending on the specifics of the experiment .
Results or Outcomes
The administration of this compound results in changes in serotonin levels in embryos. This can be useful in studies investigating the role of serotonin in embryonic development .
Future Directions
4-Chloro-DL-phenylalanine methyl ester hydrochloride has been used in various studies. For instance, it has been used to induce 5-hydroxytryptamine (5-HT) depletion in rats . It has also been associated with cognitive defects in rodents and has been found to stimulate glucose intolerance in pregnant mice . These studies suggest potential future directions for research involving this compound.
properties
IUPAC Name |
methyl 2-amino-3-(4-chlorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBCWTWQAFLKJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931184 | |
| Record name | 4-Chlorophenylalanine methyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-DL-phenylalanine methyl ester hydrochloride | |
CAS RN |
14173-40-1 | |
| Record name | Phenylalanine, 4-chloro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14173-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenylalanine methyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-chloro-3-phenyl-DL-alaninate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-DL-PHENYLALANINE METHYL ESTER HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC0YKX1H41 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



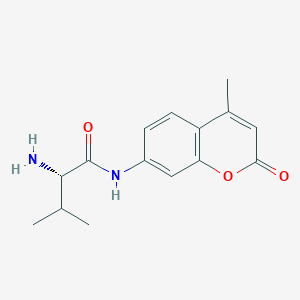
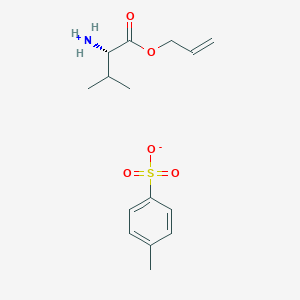
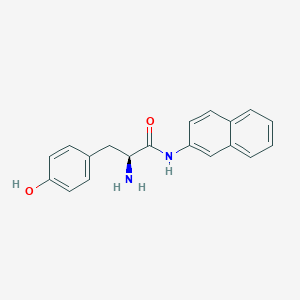
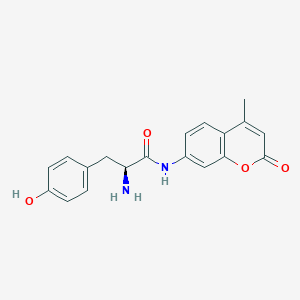
![(2S)-2-Amino-3-[4-(hydroxysulfonyloxy)phenyl]propanoic acid](/img/structure/B555180.png)
